molecular formula C72H84K2N24O28S B6310600 Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod CAS No. 558445-90-2

Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod

Cat. No. B6310600
CAS RN: 558445-90-2
M. Wt: 1843.8 g/mol
InChI Key: WJNMGKOZOVUPKK-UHFFFAOYSA-L
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Description

Perallyloxycucurbit6uril (AOCB6) potassium sulfate, 94% mod, is a white solid . It has a molecular weight of 1668.61 and its molecular formula is C72H84N24O24XK2SO4 . It is a member of the family of macrocycles.


Synthesis Analysis

Perallyloxycucurbit6uril nanoparticles were prepared for the first time via an emulsion method . The preparation of nanoparticles directly from AO12CB6 without additional functionalization has not been considered possible or practical for drug delivery and thus has never been reported .


Molecular Structure Analysis

Cucurbit[n]urils (CB[n], n = 5–8) are a family of synthetic macrocycles, composed of n glycoluril units inter-connected by 2n methylene groups, forming a macrocyclic cavity accessible via two identical carbonyl-rimmed portals .


Chemical Reactions Analysis

A classical thiol–ene click conjugation can take place between the allyloxy groups of AO12CB6 and glutathione (GSH) upon light irradiation . This makes AO12CB6 based materials responsive to light in the presence of GSH .


Physical And Chemical Properties Analysis

Perallyloxycucurbit6uril (AOCB6) potassium sulfate, 94% mod, is a white solid . It has a molecular weight of 1668.61 and its molecular formula is C72H84N24O24XK2SO4 .

Scientific Research Applications

Sensor Development

  • The direct functionalization of cucurbit[n]uril, which includes AOCB[6], allows for its use in sensor applications. A study demonstrated the anchoring of a CB[6] derivative on a surface for potential use as a sensor (Jon et al., 2003).

Biomedical Applications

  • AOCB[6] derivatives have shown promise in the field of biomedicine, particularly in targeted drug delivery and photodynamic therapy. For instance, AOCB[6]-based polymer nanocapsules have been developed for targeted photodynamic therapy against cancer cells (Sun et al., 2019).

Material Science

  • In materials science, AOCB[6] has been used for creating advanced materials like nanospheres and polymer nanocapsules. These materials have applications in various fields, including drug delivery and imaging (Sun et al., 2019).

Chromatography and Separation Science

  • The unique properties of AOCB[6] make it suitable as a stationary phase for gas chromatography, enhancing separation selectivity and efficiency for various organic compounds (Li et al., 2008).

Environmental Applications

  • AOCB[6] derivatives have been investigated for environmental applications, such as the removal of pollutants like uranium(VI) from wastewater, showcasing their potential in waste treatment and environmental remediation (Shao et al., 2016).

Analytical Chemistry

  • In analytical chemistry, derivatives of AOCB[6] are used to develop ion-selective electrodes for the sensitive and selective detection of specific ions (Kim et al., 2012).

Supramolecular Chemistry

  • The synthesis and study of AOCB[6] contribute to advancing the field of supramolecular chemistry, helping in the understanding of molecular recognition and complexation behavior (Day et al., 2002).

Mechanism of Action

Target of Action

Perallyloxycucurbit6uril (AOCB6) potassium sulfate is a complex compound with a unique structure.

Mode of Action

The mode of action of Perallyloxycucurbit6uril (AOCB6. It’s crucial to understand how this compound interacts with its targets and the resulting changes.

Biochemical Pathways

The biochemical pathways affected by Perallyloxycucurbit6uril (AOCB6 Understanding the affected pathways and their downstream effects is essential for predicting the compound’s impact on biological systems

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Perallyloxycucurbit6uril (AOCB6. These properties significantly impact the bioavailability of the compound, influencing its efficacy and safety. More research is needed to outline these properties.

Result of Action

The molecular and cellular effects of Perallyloxycucurbit6uril (AOCB6 Understanding these effects is crucial for predicting the compound’s impact on biological systems

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Perallyloxycucurbit6uril (AOCB6. Factors such as temperature, pH, and the presence of other compounds can significantly impact the compound’s action. More research is needed to understand these influences.

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

The future directions of this compound could involve its use in the selective delivery of chemotherapeutic agents into melanoma cells . This is due to its ability to become responsive to light in the presence of GSH .

properties

InChI

InChI=1S/C72H84N24O24.2K.H2O4S/c1-13-25-109-61-62(110-26-14-2)75-39-79-53(101)83-43-87-57(105)91-47-95-59(107)93-45-89-55(103)85-41-81-51(99)77(37-73(61)49(75)97)63(111-27-15-3)64(81,112-28-16-4)82-42-86-56(104)90(68(89,116-32-20-8)67(85,86)115-31-19-7)46-94-60(108)96(72(95,120-36-24-12)71(93,94)119-35-23-11)48-92-58(106)88(69(87,117-33-21-9)70(91,92)118-34-22-10)44-84-54(102)80(40-76(62)50(98)74(61)38-78(63)52(82)100)65(79,113-29-17-5)66(83,84)114-30-18-6;;;1-5(2,3)4/h13-24H,1-12,25-48H2;;;(H2,1,2,3,4)/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNMGKOZOVUPKK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC12C3(N4CN5C(=O)N6CN7C(=O)N8CN9C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N(CN1C4=O)C1(C%13(N4CN%13C%12(C%11(N(C%13=O)CN%11C%10(C9(N(C%11=O)CN9C8(C7(N(C9=O)CN7C6(C5(N(C7=O)CN3C(=O)N2CN1C4=O)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C.[O-]S(=O)(=O)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H84K2N24O28S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1843.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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